molecular formula C16H30O2 B013448 (Z)-11-hexadecenoic acid CAS No. 2416-20-8

(Z)-11-hexadecenoic acid

Cat. No.: B013448
CAS No.: 2416-20-8
M. Wt: 254.41 g/mol
InChI Key: JGMYDQCXGIMHLL-WAYWQWQTSA-N
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Description

(Z)-Hexadec-11-enoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond at the 11th carbon position in the cis configuration. This compound is naturally occurring and can be found in various animal and plant sources, including macadamia oil and sea buckthorn oil.

Scientific Research Applications

(Z)-Hexadec-11-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: This fatty acid plays a role in cell membrane fluidity and signaling pathways.

    Medicine: It has been studied for its potential anti-inflammatory and lipid-lowering effects.

    Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hexadec-11-enoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of palmitic acid. This process typically uses a palladium catalyst under controlled hydrogen pressure to selectively reduce the double bonds.

Industrial Production Methods: Industrial production of (Z)-hexadec-11-enoic acid often involves the extraction from natural sources. For instance, macadamia oil, which is rich in this fatty acid, can be processed through cold pressing and subsequent purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: (Z)-Hexadec-11-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate, leading to the formation of hexadec-11-enoic acid derivatives.

    Reduction: The double bond in (Z)-hexadec-11-enoic acid can be reduced using hydrogenation techniques, converting it into hexadecanoic acid.

    Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products:

    Oxidation: Hexadec-11-enoic acid derivatives.

    Reduction: Hexadecanoic acid.

    Substitution: Halogenated hexadec-11-enoic acid.

Mechanism of Action

The mechanism of action of (Z)-hexadec-11-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also interacts with specific receptors and enzymes, modulating signaling pathways related to inflammation and lipid metabolism.

Comparison with Similar Compounds

    Oleic Acid: Another monounsaturated fatty acid with a double bond at the 9th carbon position.

    Palmitic Acid: A saturated fatty acid with no double bonds.

    Stearic Acid: A saturated fatty acid with a longer carbon chain.

Uniqueness: (Z)-Hexadec-11-enoic acid is unique due to its specific double bond position and configuration, which confer distinct biological and chemical properties compared to other fatty acids.

Properties

IUPAC Name

(Z)-hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYDQCXGIMHLL-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880900
Record name hexadecenoic acid, z-11-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-20-8
Record name hexadecenoic acid, z-11-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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